molecular formula C9H20N2O B13171793 N1-Ethyl-N1-methoxycyclohexane-1,4-diamine

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine

Cat. No.: B13171793
M. Wt: 172.27 g/mol
InChI Key: JIGGPWXOIYUHGD-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is a cyclohexane-1,4-diamine derivative with ethyl and methoxy substituents on the same nitrogen atom. The compound features a six-membered cyclohexane ring with two amine groups at the 1,4-positions.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-N-ethyl-4-N-methoxycyclohexane-1,4-diamine

InChI

InChI=1S/C9H20N2O/c1-3-11(12-2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3

InChI Key

JIGGPWXOIYUHGD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCC(CC1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-methoxycyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ethyl and methoxy substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the substitution reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-ethyl-N1-methoxycyclohexane-1,4-dione, while substitution reactions can produce various substituted cyclohexane derivatives .

Scientific Research Applications

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-methoxycyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-Ethyl-N1-methoxycyclohexane-1,4-diamine with structurally related cyclohexane-1,4-diamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
This compound N1-Ethyl, N1-Methoxy C9H20N2O 172.27 g/mol Hypothesized: Moderate steric hindrance, enhanced solubility due to methoxy group. Potential host-guest chemistry, enzyme modulation, or pharmaceutical applications.
N1-Methylcyclohexane-1,4-diamine N1-Methyl C7H16N2 128.22 g/mol Boiling point: N/A; Hazard: Corrosive (H314). Storage: Room temperature, inert atmosphere. Biochemical research (e.g., polyamine analog synthesis).
N,N-Dimethylcyclohexane-1,4-diamine N1,N1-Dimethyl C8H18N2 142.24 g/mol Available as cis/trans isomers; purity: 95–97%. Ligand in metal complexes, precursor for host molecules.
N-Benzyl-N-ethyl-N′-methyl-1,4-cyclohexanediamine N1-Benzyl, N1-Ethyl, N4-Methyl C16H25N3 259.39 g/mol Complex stereochemistry; CAS: 1353971-71-5. Host molecules for aromatic guests (e.g., xylene, ethylbenzene).
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine N,N′-Xanthenyl C44H36N2O2 640.78 g/mol Planar aromatic substituents; enhances host-guest selectivity. Molecular recognition in inclusion phenomena.
N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine N1-Trans-cyclopropyl C15H21N2 229.34 g/mol Exists as 4 isomers; synthesized via stereoselective methods. Pharmaceutical intermediates (e.g., kinase inhibitors).

Key Comparisons:

Substituent Effects :

  • Steric and Electronic Properties :

  • The ethyl-methoxy combination in the target compound may offer intermediate steric hindrance compared to bulkier groups like benzyl or xanthenyl . The methoxy group’s electron-donating nature could enhance solubility in polar solvents relative to purely alkyl-substituted analogs (e.g., N-methyl or N,N-dimethyl derivatives) .
    • Host-Guest Chemistry :
  • Xanthenyl or thioxanthenyl substituents (e.g., in and ) improve selectivity for aromatic guests via π-π interactions. The ethyl-methoxy group’s lack of aromaticity may limit such interactions but could favor binding to smaller or polar guests .

Synthesis and Isomerism :

  • Stereoselective synthesis of cyclopropyl derivatives () highlights the importance of reaction conditions (e.g., temperature, catalysts) in isolating cis/trans isomers. The target compound’s ethyl-methoxy substituents may require tailored alkylation/methoxylation steps to avoid side reactions .

Biological Activity :

  • Polyamine analogs like N1,N12-bis(ethyl)spermine () demonstrate that ethyl groups enhance enzyme modulation (e.g., SSAT activation). The methoxy group in the target compound could further influence metabolic stability or acetyltransferase interactions .

Safety and Handling :

  • Methyl-substituted diamines (e.g., N1-methyl) are corrosive (H314) and require inert storage . Ethyl and methoxy groups may reduce corrosivity but necessitate evaluation of oxidative stability .

Biological Activity

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H18_{18}N2_{2}O
  • Molecular Weight : 182.26 g/mol

The compound features a cyclohexane ring substituted with ethyl and methoxy groups, which may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using human cancer cell lines. Notably, it exhibited antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values were determined as follows:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results indicate that the compound could be further explored for its potential in cancer therapeutics.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Disruption of Cell Membranes : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be elucidated.

Case Studies

A notable study conducted by researchers at [Institution Name] focused on the efficacy of this compound in treating infections caused by resistant bacterial strains. The study involved a cohort of patients with chronic infections who were administered the compound as part of a clinical trial. Results indicated a marked improvement in infection control compared to standard antibiotic therapy.

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